(R)-3-(Difluoromethoxy)pyrrolidine

Chiral synthesis Enantioselective catalysis Medicinal chemistry

(R)-3-(Difluoromethoxy)pyrrolidine (CAS 1638784-49-2) is a chiral pyrrolidine building block characterized by a difluoromethoxy group at the 3-position in the R configuration. It serves as a key intermediate in medicinal chemistry for the synthesis of bioactive compounds, particularly those targeting SARS-CoV-2 main protease (Mpro) and other therapeutic targets.

Molecular Formula C5H9F2NO
Molecular Weight 137.13 g/mol
CAS No. 1638784-49-2
Cat. No. B1434665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Difluoromethoxy)pyrrolidine
CAS1638784-49-2
Molecular FormulaC5H9F2NO
Molecular Weight137.13 g/mol
Structural Identifiers
SMILESC1CNCC1OC(F)F
InChIInChI=1S/C5H9F2NO/c6-5(7)9-4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m1/s1
InChIKeyCENPMZAOUBNUCY-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-3-(Difluoromethoxy)pyrrolidine (CAS 1638784-49-2) in Chiral Pyrrolidine Building Blocks


(R)-3-(Difluoromethoxy)pyrrolidine (CAS 1638784-49-2) is a chiral pyrrolidine building block characterized by a difluoromethoxy group at the 3-position in the R configuration [1]. It serves as a key intermediate in medicinal chemistry for the synthesis of bioactive compounds, particularly those targeting SARS-CoV-2 main protease (Mpro) and other therapeutic targets [2]. Its molecular formula is C5H9F2NO, with a molecular weight of 137.13 g/mol .

Why Generic Substitution Fails for (R)-3-(Difluoromethoxy)pyrrolidine in Advanced Synthesis


Generic substitution with racemic 3-(difluoromethoxy)pyrrolidine or alternative stereoisomers is not feasible for applications requiring enantioselective interactions. The (R)-enantiomer possesses distinct stereochemical properties that influence binding affinity, metabolic stability, and pharmacokinetic profiles [1]. Substitution with the (S)-enantiomer or racemic mixture can lead to divergent biological activity due to chiral recognition by biological targets [2]. Furthermore, the difluoromethoxy group confers a specific balance of lipophilicity and metabolic stability not achievable with non-fluorinated or mono-fluorinated analogs [3].

Quantitative Differentiation of (R)-3-(Difluoromethoxy)pyrrolidine: A Procurement Evidence Guide


Chiral Purity and Enantiomeric Excess (ee) Specifications for (R)-3-(Difluoromethoxy)pyrrolidine

The (R)-enantiomer of 3-(difluoromethoxy)pyrrolidine exhibits specific stereochemical requirements for biological activity. In studies of structurally related 4-difluoromethoxy substituted pyrrolidine analogs, the (R)-configuration demonstrated a binding affinity (Ki) of 560 nM for VMAT2, whereas the racemic mixture or alternative stereoisomers would be expected to show reduced or altered affinity [1]. This chiral differentiation is critical for reproducible SAR studies and downstream biological evaluation.

Chiral synthesis Enantioselective catalysis Medicinal chemistry

Impact of Difluoromethoxy Substitution on Lipophilicity and Metabolic Stability

The difluoromethoxy (-OCHF2) group provides a moderate increase in lipophilicity (ΔlogP ~0.3-0.7) compared to methoxy analogs, while avoiding the excessive lipophilicity of trifluoromethoxy (-OCF3) groups [1]. This balanced lipophilicity enhances membrane permeability without compromising solubility [2]. In human liver microsome S9 fraction assays, difluoromethoxy-containing compounds demonstrated improved metabolic stability, with >70% parent remaining after 60 min at 5 µM .

Drug design Pharmacokinetics Fluorine chemistry

Scalable Synthesis and Multikilogram Supply Chain Readiness

A scalable synthetic route to (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate, a close analog of the target compound, has been demonstrated at multikilogram scale (up to 10 kg) using Cu-catalyzed difluoromethylation [1]. This process achieves high yield and purity, ensuring reliable supply for preclinical and clinical development. In contrast, alternative fluorinated pyrrolidines lacking this optimized route may face supply chain constraints or require costly custom synthesis.

Process chemistry Scale-up Supply chain

Analytical Purity and Storage Stability Specifications

Commercial suppliers offer (R)-3-(difluoromethoxy)pyrrolidine with purities ≥98% . Storage conditions (2-8°C, protected from light) ensure long-term stability . In contrast, lower purity grades (e.g., 95%) may contain impurities that interfere with sensitive catalytic reactions or biological assays . The compound's predicted pKa of 9.02 and boiling point of 125.8±40.0°C provide guidance for handling and formulation .

Quality control Stability Procurement

Antiviral Activity in SARS-CoV-2 Mpro Inhibitor Development

Difluoromethoxy proline derivatives, closely related to (R)-3-(difluoromethoxy)pyrrolidine, have been evaluated as key fragments in SARS-CoV-2 Mpro inhibitors [1]. The difluoromethoxy group enhances binding interactions within the protease active site, contributing to improved inhibitory activity [2]. While specific IC50 values for the target compound are not yet publicly available, the class has demonstrated antiviral potential that supports its use in COVID-19 drug discovery programs [1].

Antiviral SARS-CoV-2 Protease inhibitor

Optimal Application Scenarios for (R)-3-(Difluoromethoxy)pyrrolidine Procurement


Chiral Building Block for Asymmetric Synthesis of Drug Candidates

Utilize (R)-3-(difluoromethoxy)pyrrolidine as a stereochemically pure building block in the synthesis of chiral drug molecules, particularly those requiring the (R)-configuration for target engagement. The compound's enantiopurity (≥98% ee) ensures consistent stereochemical outcomes in subsequent synthetic steps .

Lead Optimization in Medicinal Chemistry for Improved Pharmacokinetics

Incorporate the difluoromethoxy group into lead compounds to enhance metabolic stability and membrane permeability without excessive lipophilicity. The group's moderate logP increase (~0.3-0.7) balances solubility and absorption [1]. Assays in human liver microsomes confirm >70% parent remaining after 60 min .

Scale-Up of Antiviral Drug Candidates Targeting SARS-CoV-2 Mpro

Deploy scalable synthetic routes for difluoromethoxy pyrrolidine derivatives in the development of SARS-CoV-2 Mpro inhibitors. Multikilogram-scale production (up to 10 kg) has been demonstrated for closely related analogs, ensuring supply chain readiness for preclinical and clinical studies [2].

High-Throughput Screening and Fragment-Based Drug Discovery

Employ the compound in fragment-based screening libraries due to its compact size, chirality, and balanced physicochemical properties. High purity (≥98%) and defined storage conditions (2-8°C) minimize assay interference and ensure reproducible hit validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(Difluoromethoxy)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.